REACTION_CXSMILES
|
O[CH2:2][C:3]1[C:4]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[N:5][CH:6]=[CH:7][CH:8]=1.Cl.O1CCOCC1>[Pd].CO>[CH3:2][C:3]1[C:4]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[N:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
42.3 mg
|
Type
|
reactant
|
Smiles
|
OCC=1C(=NC=CC1)C=1C=NC=CC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol (3×1 ml)
|
Type
|
CUSTOM
|
Details
|
the combined methanolic solutions were evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (2 ml)
|
Type
|
ADDITION
|
Details
|
sodium carbonate was added (0.1 g)
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with dichloromethane (3×2 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane solutions were dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
rotary evaporated at 2 mm Hg-45° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.4 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |